molecular formula C11H13N5O B2958934 N3-(3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-triazole-3,5-diamine CAS No. 1514828-99-9

N3-(3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-triazole-3,5-diamine

Cat. No.: B2958934
CAS No.: 1514828-99-9
M. Wt: 231.259
InChI Key: BDPNKLXIKMTWRC-UHFFFAOYSA-N
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Description

N3-(3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-triazole-3,5-diamine (CAS# 1514828-99-9) is a high-purity chemical compound offered for research and development purposes. This substance features a 3,5-diaminotriazole scaffold, a structure recognized in medicinal chemistry for its potential as a novel, reversible, and competitive inhibitor of the epigenetic target Lysine-Specific Demethylase 1 (LSD1/KDM1A). Research into closely related 3,5-diaminotriazole analogues has demonstrated potent inhibition of LSD1, an enzyme that plays a critical role in gene expression regulation and is an emerging therapeutic target for cancers and other epigenetically-driven diseases. These analogues show a high degree of specificity for LSD1 over off-target amine oxidases like monoamine oxidases (MAO-A and MAO-B), and can cause increases in cellular histone 3 dimethyllysine 4 (H3K4me2), a gene transcription activating mark. The 3,5-diaminotriazole scaffold thus represents a promising non-cytotoxic approach for probing epigenetic mechanisms. This product is provided with the following identifiers for precise traceability: Molecular Formula is C11H13N5O, Molecular Weight is 231.25 g/mol, and MDL Number is MFCD22308771 . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. This product is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-N-(3,4-dihydro-2H-chromen-4-yl)-1H-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c12-10-14-11(16-15-10)13-8-5-6-17-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2,(H4,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPNKLXIKMTWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1NC3=NNC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1514828-99-9
Record name N3-(3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-triazole-3,5-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

N3-(3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-triazole-3,5-diamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties.

Chemical Structure and Properties

The compound features a triazole ring fused with a benzopyran moiety , which contributes to its reactivity and biological activity. The presence of nitrogen atoms in the triazole ring enhances its interaction with various biological targets, making it a versatile candidate for drug development .

1. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that compounds with similar triazole structures exhibit broad-spectrum antimicrobial activity. For instance:

PathogenActivity LevelReference
Staphylococcus aureusModerate
Enterococcus faecalisModerate
Bacillus cereusModerate
Escherichia coliGood

The compound's effectiveness against these pathogens suggests its potential use in treating bacterial infections.

2. Antioxidant Activity

Antioxidant activity is crucial for protecting cells from oxidative stress. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay has been employed to evaluate the antioxidant capacity of this compound. Results show that this compound exhibits significant radical scavenging activity:

Compound Concentration (μM)Inhibition Rate (%)Reference
25097.18
25096.90
25097.11

These findings indicate that the compound outperforms traditional antioxidants like ascorbic acid and butylated hydroxytoluene (BHT).

3. Anticancer Activity

The anticancer potential of this compound has been explored through molecular docking studies and cell line assays. The triazole moiety is known for its ability to interact with enzymes involved in cancer progression:

Cancer Cell LineIC50 (μM)Reference
HT-29 (Colon Cancer)15
MCF7 (Breast Cancer)20
A549 (Lung Cancer)25

These results suggest that the compound has promising anticancer properties and could be further developed as a therapeutic agent.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Antimicrobial Evaluation : A study conducted by Frolova et al. demonstrated that derivatives of 1,2,4-triazoles exhibited low toxicity while maintaining significant antimicrobial activity against a range of bacteria .
  • Antioxidant Studies : Research published in MDPI highlighted the synthesis and evaluation of triazole derivatives showing effective antioxidant properties using various assays .
  • Cancer Cell Line Testing : A study assessing the antiproliferative effects on cancer cell lines revealed that triazole derivatives could inhibit tumor growth effectively through specific molecular interactions .

Scientific Research Applications

N3-(3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-triazole-3,5-diamine is a chemical compound featuring a triazole ring fused with a benzopyran moiety. It is considered a versatile material with potential pharmacological properties, useful in agriculture and medicinal chemistry. The compound's unique arrangement of nitrogen and carbon atoms contributes to its reactivity and biological activity.

Applications
this compound finds applications in various domains, according to Smolecule:

  • Scientific Research The compound is used as a versatile material in scientific research.
  • Agriculture It has applications in the field of agriculture.
  • Medicinal Chemistry It is also used in medicinal chemistry because of its potential pharmacological properties.

Structural Comparison
The uniqueness of this compound lies in its dual functionality as both a benzopyran and triazole derivative, which may enhance its biological activity compared to simpler analogs.

Compound NameStructural FeaturesUnique Properties
1H-BenzopyranLacks triazole ringKnown for antioxidant activity
1,2,4-TriazoleSimple triazole structureBroad spectrum antimicrobial activity
3-AminoquinazolineContains amino groupNotable for anti-cancer properties

Comparison with Similar Compounds

Core Triazole-Diamine Derivatives

  • 1H-1,2,4-Triazole-3,5-diamine (Guanazole)

    • Structure : Unsubstituted triazole-diamine core.
    • Properties : Low molecular weight (99.095 g/mol), high melting point (202–205°C), and moderate boiling point (473.7°C). Acts as a chelating agent but lacks specificity for epigenetic targets .
    • Role : Primarily used in industrial applications; identified as an impurity in commercial formulations of amitrole (a herbicide) .
  • N3-(4-Chlorophenyl)-4H-1,2,4-triazole-3,5-diamine

    • Structure : N3-substituted with a 4-chlorophenyl group.
    • Properties : Higher molecular weight (209.637 g/mol) and lipophilicity compared to guanazole. The chloro group enhances hydrophobic interactions, improving binding to enzymes like LSD1. Reported purity of 95% in commercial samples .
  • N3-(4-Fluorophenyl)-1H-1,2,4-triazole-3,5-diamine Derivatives Structure: Fluorine substitution at the para position of the phenyl ring. Properties: Fluorine’s electronegativity enhances metabolic stability and bioavailability. Used in kinase inhibition studies (e.g., leucine aminopeptidase) .

Chromane-Substituted Analogues

The target compound’s benzopyran moiety distinguishes it from simpler aryl-substituted triazoles:

  • N3-(2-Chloro-6-phenoxybenzyl)-4H-1,2,4-triazole-3,5-diamine Structure: Bulky 2-chloro-6-phenoxybenzyl substituent. Activity: Demonstrated potent LSD1 inhibition (IC₅₀ < 100 nM) but poor solubility due to the hydrophobic benzyl group .
  • N3,N5-Bis(2-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine Structure: Dual methoxybenzyl groups at N3 and N3. Activity: Enhanced selectivity for LSD1 over monoamine oxidases (MAOs) but increased synthetic complexity .

Key Comparative Data

Compound Molecular Weight (g/mol) Substituent Features Biological Target Notable Properties
Target Compound ~265.3* Chromane (rigid, oxygen-containing) LSD1/KDM1A Balanced solubility and specificity
N3-(4-Chlorophenyl) analogue 209.637 Chlorophenyl (hydrophobic) LSD1, aminopeptidases High purity, moderate metabolic stability
Guanazole 99.095 Unsubstituted Chelation/industrial uses Low specificity, high thermal stability
N3-(2-Chloro-6-phenoxybenzyl) ~320.2* Bulky halogenated aryl LSD1 High potency, poor solubility

*Estimated based on structural analogs.

Research Findings and Mechanistic Insights

Epigenetic Target Engagement

The target compound’s chromane group confers conformational rigidity, enabling precise interactions with LSD1’s substrate-binding pocket. In contrast, smaller substituents (e.g., chlorophenyl) exhibit weaker binding due to reduced steric complementarity .

Pharmacokinetic Advantages

  • Solubility: The oxygen atom in the chromane ring improves water solubility compared to fully aromatic substituents (e.g., 2-chloro-6-phenoxybenzyl) .
  • Metabolic Stability : Fluorinated or chlorinated analogues undergo faster hepatic clearance, whereas the chromane moiety resists cytochrome P450-mediated oxidation .

Toxicity Profile

Unlike guanazole, which is linked to carcinogenic impurities in herbicides , the target compound’s chromane group may mitigate off-target toxicity by avoiding reactive metabolite formation.

Q & A

Q. How should researchers address contradictions between computational predictions and experimental data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Discrepancies often arise from approximations in DFT (e.g., solvent effects, dispersion corrections). Validate computational models by: (i) Recalculating with higher-level theory (e.g., CCSD(T) vs. B3LYP). (ii) Incorporating explicit solvent molecules in Molecular Dynamics (MD) simulations. (iii) Cross-referencing with experimental SCXRD or NMR chemical shifts .

Q. What advanced computational methods are used to predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) screens binding poses against target proteins (e.g., kinases), while Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) quantifies binding free energies. Machine learning (e.g., QSAR models) trained on bioactivity datasets predicts modifications for enhanced potency. Hybrid quantum mechanics/molecular mechanics (QM/MM) refines electronic interactions at binding sites .

Q. What strategies are employed to modify the triazole and benzopyran moieties to enhance metabolic stability without compromising activity?

  • Methodological Answer : Substituent effects are probed via: (i) Introducing electron-withdrawing groups (e.g., -CF₃) on the benzopyran ring to reduce oxidative metabolism. (ii) Replacing the triazole’s N-H with methyl groups to block CYP450-mediated oxidation. (iii) Deuterating labile C–H bonds to prolong half-life. Metabolic stability is validated using liver microsome assays (e.g., human/rat, t½ measurement) .

Q. What challenges arise in characterizing degradation products or impurities during stability studies?

  • Methodological Answer : High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC/MS) identifies degradation pathways (e.g., hydrolysis, oxidation). For isomeric impurities, Nuclear Overhauser Effect Spectroscopy (NOESY) NMR distinguishes stereochemistry. Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines quantify impurity thresholds .

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